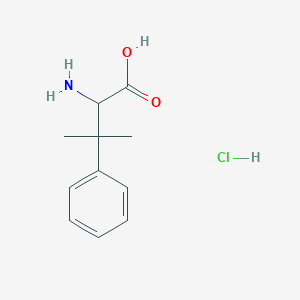

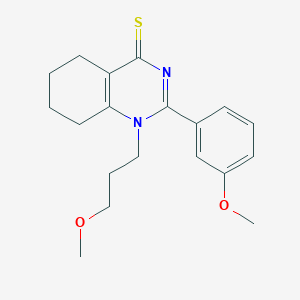

![molecular formula C22H29N5 B2933511 7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900264-51-9](/img/structure/B2933511.png)

7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyrazolopyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. Pyrazolopyrimidines have applications in various fields, including medicinal chemistry, due to their biological and chemotherapeutic importance .

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused pyrazole and pyrimidine rings, along with the attached ethylpiperazine, isopropyl, methyl, and phenyl groups. The exact structure would depend on the specific positions of these groups on the pyrazolopyrimidine core .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazolopyrimidine core and the various substituents. The ethylpiperazine group might participate in reactions involving its nitrogen atoms, while the phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen-containing rings might contribute to its polarity and influence its solubility in various solvents .Applications De Recherche Scientifique

Structural Characterization and Analgesic Activity

- Analgesic Isothiazolopyridines : The structural characterization of isothiazolopyridine derivatives, including those with piperazine substitutions, has been explored. These compounds exhibit analgesic properties, potentially due to their molecular interactions and charge distribution on piperazine nitrogen atoms. This research suggests a correlation between molecular geometry, electronic parameters, and analgesic action, providing a foundation for understanding the analgesic potential of related pyrazolopyrimidine compounds (Karczmarzyk & Malinka, 2008).

Anti-inflammatory Properties

- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : The synthesis of pyrazolo[1,5-a]pyrimidines has been investigated to study their relationship with anti-inflammatory properties. This research led to the development of derivatives with significant anti-inflammatory activity and improved therapeutic indices compared to traditional NSAIDs, while also exhibiting reduced ulcerogenic activity (Auzzi et al., 1983).

Antihypertensive Agents

- Potential Antihypertensive Agents : The creation of triazolopyrimidines bearing morpholine, piperidine, or piperazine moieties has been explored for their potential as antihypertensive agents. This research underscores the versatility of pyrazolopyrimidine derivatives in addressing cardiovascular conditions (Bayomi et al., 1999).

Anticancer and Anti-5-lipoxygenase Agents

- Anticancer and Anti-5-lipoxygenase Activity : A novel series of pyrazolopyrimidine derivatives have been synthesized, displaying anticancer and anti-5-lipoxygenase activities. This highlights the potential of pyrazolopyrimidine compounds in therapeutic applications targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis and Pharmacological Applications

- Convenient Synthesis Under Microwave Irradiation : The reaction of enaminones with 5-amino-1H-pyrazoles under microwave irradiation has been utilized to synthesize 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines and related derivatives. This method demonstrates a rapid and selective synthesis approach for pyrazolopyrimidines, which could be applicable to the synthesis and modification of 7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives (Ming et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(4-ethylpiperazin-1-yl)-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5/c1-5-25-11-13-26(14-12-25)20-15-19(16(2)3)23-22-21(17(4)24-27(20)22)18-9-7-6-8-10-18/h6-10,15-16H,5,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGLMKKLVSBNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Ethylpiperazin-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)

![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2933431.png)

![ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933439.png)

![N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2933440.png)

![1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2933441.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)

![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2933450.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2933451.png)